

Introduction: Unveiling a Strategic Synthetic Building Block

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Compound of Interest

Compound Name: 4-Chloro-1-iodo-2-nitrobenzene

CAS No.: 5446-05-9

Cat. No.: B1580762

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In the intricate field of organic synthesis, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical determinant of synthetic efficiency and success. **4-Chloro-1-iodo-2-nitrobenzene** is a halogenated nitroaromatic compound that has emerged as a highly versatile and strategic building block.^[1] Its utility is derived from the specific arrangement of three distinct functional groups on the benzene ring: a strongly electron-withdrawing nitro group, and two different halogens, chloro and iodo. This unique constitution imparts a nuanced reactivity to the molecule, enabling chemists to perform selective chemical transformations at different positions on the aromatic ring.^[1]

This guide provides an in-depth exploration of **4-Chloro-1-iodo-2-nitrobenzene**, curated for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a validated synthesis protocol, analyze its unique chemical reactivity, and discuss its applications and critical safety considerations, offering field-proven insights to leverage this compound's full synthetic potential.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in experimental design. **4-Chloro-1-iodo-2-nitrobenzene** is a solid at room temperature, appearing as a white to light yellow powder or crystalline solid. Its key identifiers and properties are summarized below for quick reference.

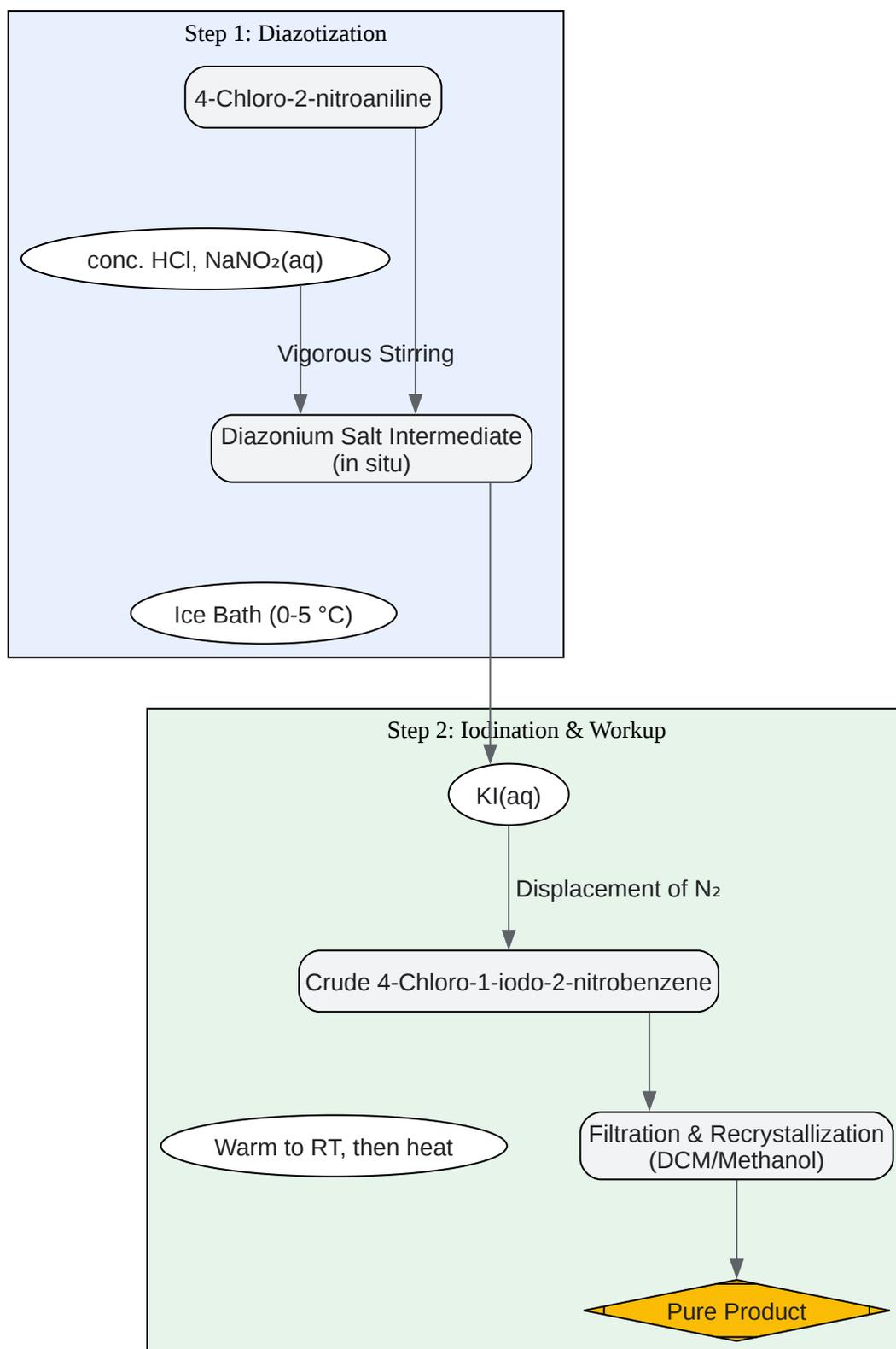
Property	Value	Source(s)
CAS Number	5446-05-9	
Molecular Formula	C ₆ H ₃ ClINO ₂	
Molecular Weight	283.45 g/mol	
Appearance	White to Light yellow powder/crystal	
Melting Point	59.0 to 63.0 °C	
Purity	>98.0% (GC)	
Storage	Recommended in a cool, dark place (<15°C)	

Synthesis: A Validated Protocol via Sandmeyer-Type Reaction

The most reliable and commonly employed method for synthesizing **4-Chloro-1-iodo-2-nitrobenzene** is a Sandmeyer-type reaction. This process begins with the diazotization of a primary aromatic amine, 4-chloro-2-nitroaniline, followed by the displacement of the resulting diazonium group with iodide.[2][3] This transformation is particularly effective for introducing an iodine atom onto an aromatic ring at a specific position, a task that can be difficult to achieve via direct electrophilic substitution.[3]

The causality behind the experimental conditions is critical for success. The diazotization step must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated in a dry state and decomposes at higher temperatures.[2][3] The subsequent iodination is achieved by introducing potassium iodide, which acts as the iodide source to displace the diazonium group.[3]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **4-Chloro-1-iodo-2-nitrobenzene**.

Detailed Step-by-Step Methodology

This protocol is adapted from established and published laboratory procedures.[3][4]

- Diazotization:
 - In a suitable flask, dissolve 4-chloro-2-nitroaniline (2.0 g, 0.0116 mol) in 10 mL of concentrated hydrochloric acid.[4]
 - Cool the resulting mixture in an ice bath to a stable temperature between 0–5 °C, ensuring vigorous stirring.[2]
 - Slowly, add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) (0.96 g, 0.014 mol) dropwise. It is imperative to maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[2][4]
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 15–20 minutes.[2]
- Iodination:
 - In a separate beaker, prepare a solution of potassium iodide (KI) (2.17 g, 0.0134 mol) in a minimal amount of water.[4]
 - Slowly add the KI solution to the cold diazonium salt solution. Continue stirring for 10 minutes at 0-5 °C.[4]
 - Remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir.[4]
 - Gently heat the mixture to facilitate the release of nitrogen gas and reduce the volume.[4]
- Isolation and Purification:
 - Cool the resulting mixture in an ice bath overnight to precipitate the crude product.[4]
 - Filter the obtained precipitate and wash thoroughly with distilled water.[4]

- For purification, recrystallize the dried solid from a mixture of dichloromethane and methanol to yield the final product as yellow needles.[3][4]

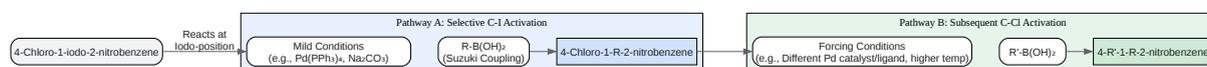
Chemical Reactivity and Strategic Applications

The synthetic value of **4-chloro-1-iodo-2-nitrobenzene** lies in the differential reactivity of its functional groups. The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NAr).[1][5] More importantly, the two halogen substituents offer a platform for chemoselective reactions.

The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. This addition occurs much more readily for the weaker C-I bond than for the stronger C-Cl bond.[6] This reactivity difference allows **4-chloro-1-iodo-2-nitrobenzene** to function as a selective substrate, where the iodo-position can be functionalized while leaving the chloro-position intact for subsequent transformations.

This chemoselectivity is highly advantageous, enabling the synthesis of complex, multi-substituted aromatic compounds through sequential cross-coupling reactions. For instance, a Suzuki-Miyaura or Heck reaction can be performed selectively at the C-I bond under mild conditions, followed by a second, more forcing reaction at the C-Cl bond.[6] This strategic approach is a cornerstone of modern synthetic chemistry, and this compound has been used as an intermediate in the synthesis of bioactive molecules such as sulfonamides and benzothiazines.[3][4]

Diagram of Chemoselective Reactivity



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Caption: Chemoselective cross-coupling of **4-Chloro-1-iodo-2-nitrobenzene**.

Safety and Handling: A Self-Validating System

Ensuring laboratory safety is paramount. **4-Chloro-1-iodo-2-nitrobenzene** is an irritant and requires careful handling in a well-ventilated fume hood. Adherence to the following GHS classifications and precautionary measures constitutes a self-validating safety system.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
Skin Irritation	GHS07	Warning	H315: Causes skin irritation.	<p>P264: Wash skin thoroughly after handling. P280: Wear protective gloves.</p> <p>P302+P352: IF ON SKIN: Wash with plenty of water.</p> <p>P332+P313: If skin irritation occurs: Get medical advice/attention.</p> <p>P362+P364: Take off contaminated clothing and wash it before reuse.</p>
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation.	<p>P280: Wear eye protection/face protection.</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p> <p>P337+P313: If eye irritation</p>

persists: Get
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advice/attention.

Critical Synthesis Safety Note: The diazonium salt formed during synthesis is an energetic and potentially explosive intermediate if isolated. The described protocol is designed for in situ use, where the salt remains in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate.[3]

Conclusion

4-Chloro-1-iodo-2-nitrobenzene stands out as a strategically important reagent for advanced organic synthesis. Its value is rooted in the predictable and differential reactivity of its carbon-halogen bonds, which allows for selective, sequential functionalization of the aromatic core. For researchers in drug discovery and materials science, mastering the use of this compound opens up efficient and elegant pathways to complex molecular architectures. By understanding its properties, synthesis, reactivity, and handling requirements, scientists can safely and effectively integrate this versatile building block into their research endeavors.

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